molecular formula C28H31N3O2S2 B12138946 (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12138946
M. Wt: 505.7 g/mol
InChI Key: ZWGKVSBZJLIJDP-UQQQWYQISA-N
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Description

The compound (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This particular compound is of interest due to its unique structure, which combines a thiazolidinone core with a pyrazole moiety, potentially leading to novel biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole intermediate, followed by the formation of the thiazolidinone ring. The final step involves the condensation of the pyrazole intermediate with the thiazolidinone derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole moiety can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the pyrazole moiety can lead to dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential anti-inflammatory, antimicrobial, and anticancer properties make it a candidate for drug development. Studies can focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Preclinical studies can evaluate its efficacy and safety in treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The pyrazole moiety can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: can be compared to other thiazolidinone derivatives and pyrazole-containing compounds.

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrazole derivatives: Known for their anti-inflammatory and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its combined structure of thiazolidinone and pyrazole, which can lead to novel biological activities not seen in other similar compounds. This dual functionality can enhance its potential as a therapeutic agent or a chemical tool in research.

Properties

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-5-6-10-15-30-27(32)25(35-28(30)34)17-21-18-31(22-11-8-7-9-12-22)29-26(21)24-14-13-23(16-20(24)4)33-19(2)3/h7-9,11-14,16-19H,5-6,10,15H2,1-4H3/b25-17-

InChI Key

ZWGKVSBZJLIJDP-UQQQWYQISA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OC(C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OC(C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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